4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one
CAS No.:
Cat. No.: VC13559587
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O3 |
|---|---|
| Molecular Weight | 216.62 g/mol |
| IUPAC Name | 4-chloro-3-nitro-1-propan-2-ylpyridin-2-one |
| Standard InChI | InChI=1S/C8H9ClN2O3/c1-5(2)10-4-3-6(9)7(8(10)12)11(13)14/h3-5H,1-2H3 |
| Standard InChI Key | MQPGBSDZIMZXGI-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=CC(=C(C1=O)[N+](=O)[O-])Cl |
| Canonical SMILES | CC(C)N1C=CC(=C(C1=O)[N+](=O)[O-])Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyridinone core (a pyridine ring with a ketone group at position 2). Key substituents include:
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Chlorine at position 4, contributing to electrophilic reactivity.
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Nitro group () at position 3, imparting electron-withdrawing effects.
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Isopropyl group () at position 1, introducing steric bulk and lipophilicity .
The SMILES notation captures this arrangement . Computational models predict a planar pyridinone ring with slight distortions due to steric interactions between the isopropyl and nitro groups.
Spectroscopic and Computational Data
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Polar Surface Area (PSA): 78.68 Ų, indicative of moderate polarity due to the nitro and ketone groups .
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LogP: Predicted to be ~2.1–2.5, suggesting balanced lipophilicity influenced by the isopropyl group .
Synthesis and Reactivity
Reactivity Profile
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Nitro Group Reduction: The nitro group can be reduced to an amine () using catalytic hydrogenation, enabling further functionalization .
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Chlorine Substitution: The chloro group undergoes nucleophilic aromatic substitution with amines or alkoxides, a key step in drug intermediate synthesis .
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Ketone Participation: The carbonyl at position 2 may engage in condensation reactions, forming Schiff bases or hydrazones .
Physicochemical Properties
Solubility and Partitioning
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Solubility: Sparingly soluble in water (<1 mg/mL) due to lipophilic isopropyl and nitro groups. Miscible with polar aprotic solvents (e.g., DMSO, DMF) .
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Density: Estimated at 1.51 ± 0.1 g/cm³, consistent with nitro-substituted pyridinones .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s scaffold is structurally akin to kinase inhibitors targeting c-Met and VEGFR-2, proteins implicated in cancer progression . For example:
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Analogous Derivatives: Triazolopyrazine derivatives bearing nitro and chloro substituents inhibit c-Met with IC₅₀ values <10 nM .
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Functionalization Potential: The chloro group allows coupling with aromatic amines, generating biaryl motifs common in drug candidates .
Biological Activity
While direct bioactivity data are unavailable, structurally related compounds exhibit:
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Antiproliferative Effects: Inhibition of A549 lung cancer cell growth via ERK1/2 pathway suppression .
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Enzyme Inhibition: Binding to ATP pockets of kinases, as demonstrated by molecular docking studies .
Comparative Analysis with Analogues
The isopropyl group enhances lipophilicity and steric hindrance, potentially improving membrane permeability in drug candidates compared to methyl analogues.
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